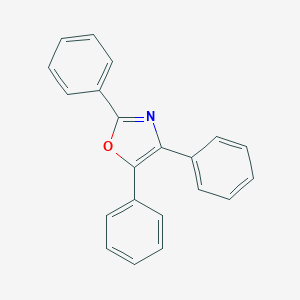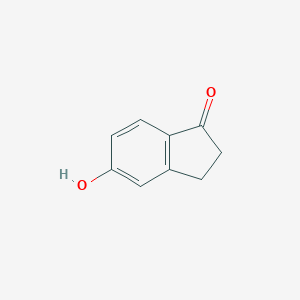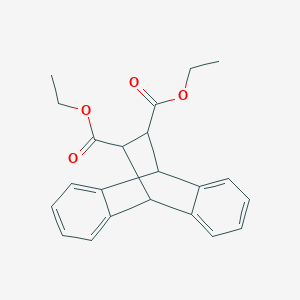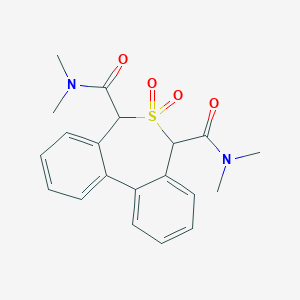
N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide, also known as TMTD, is a chemical compound that has gained significant attention in scientific research. TMTD is a heterocyclic compound that contains a sulfur atom and is a derivative of dibenzothiepin. This compound has been studied for its various properties and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide is not fully understood. However, studies have shown that N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide can interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the dopamine receptor. These interactions can lead to the activation of various signaling pathways in the brain, which can ultimately result in the observed physiological effects of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide.
Biochemical and Physiological Effects:
N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to induce hyperactivity, increase locomotor activity, and cause neurodegeneration in certain areas of the brain. N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has also been shown to affect dopamine levels in the brain, which can have a significant impact on behavior and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide in scientific research is its ability to induce a state of hyperactivity and neurodegeneration in certain areas of the brain. This makes N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide a valuable tool for studying the mechanisms of neurodegeneration and other neurological disorders. However, one of the limitations of using N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide is its potential toxicity. N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to have toxic effects on the nervous system, and caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for research on N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide. One area of interest is the potential use of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide in the treatment of neurological disorders. N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to have an effect on the nervous system, and further research could lead to the development of new treatments for disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new compounds based on the structure of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide. These compounds could have similar or improved properties compared to N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide and could be used in a variety of scientific applications.
Conclusion:
In conclusion, N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide is a valuable tool for studying the mechanisms of neurodegeneration and other neurological disorders. Its ability to induce hyperactivity and neurodegeneration in certain areas of the brain makes it a valuable tool for scientific research. However, caution should be taken when handling this compound due to its potential toxicity. Further research on N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide could lead to the development of new treatments for neurological disorders and the development of new compounds with similar or improved properties.
Métodos De Síntesis
The synthesis of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide involves the reaction of 5,7-dihydrodibenzo[c,e]thiepin-6,8-dione with dimethylamine in the presence of a reducing agent such as sodium borohydride. This process results in the formation of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been studied for its potential application in various scientific fields. One of the most significant applications of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide is in the study of the nervous system. N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to have an effect on the nervous system by inducing a state of hyperactivity and causing neurodegeneration in certain areas of the brain. These effects make N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide a valuable tool for studying the mechanisms of neurodegeneration and other neurological disorders.
Propiedades
Número CAS |
110129-25-4 |
|---|---|
Fórmula molecular |
C20H22N2O4S |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
5-N,5-N,7-N,7-N-tetramethyl-6,6-dioxo-5,7-dihydrobenzo[d][2]benzothiepine-5,7-dicarboxamide |
InChI |
InChI=1S/C20H22N2O4S/c1-21(2)19(23)17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(27(17,25)26)20(24)22(3)4/h5-12,17-18H,1-4H3 |
Clave InChI |
OPGHXVLDKOMVRM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C3C(S1(=O)=O)C(=O)N(C)C |
SMILES canónico |
CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C3C(S1(=O)=O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




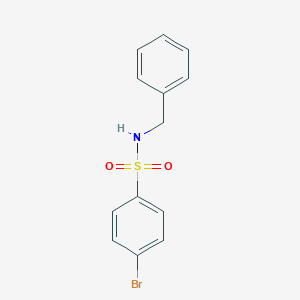

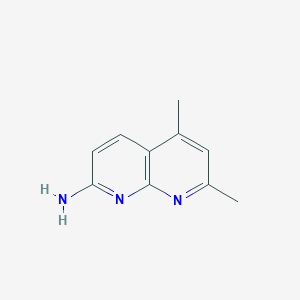

![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)
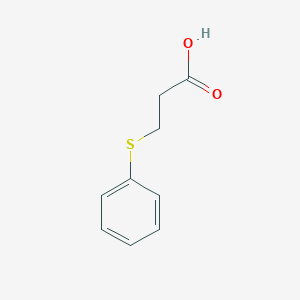
![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)

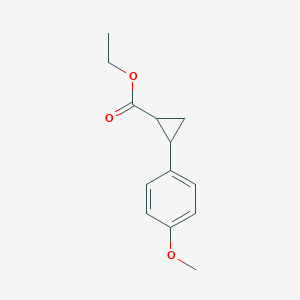
![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)
